molecular formula C10H9N5O2 B2854999 N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine CAS No. 338417-25-7

N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine

Cat. No.: B2854999
CAS No.: 338417-25-7
M. Wt: 231.215
InChI Key: ZOAOJNBRWGSJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine is a useful research compound. Its molecular formula is C10H9N5O2 and its molecular weight is 231.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O2C_{11}H_{10}N_4O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound features a nitro group and a pyridine moiety, which are crucial for its biological activity. The methyl group attached to the nitrogen atom enhances solubility and reactivity, making it suitable for various applications in pharmaceuticals.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This property is particularly relevant in cancer therapy where enzyme inhibition can disrupt cell proliferation pathways.
  • DNA/RNA Interaction : It may intercalate into DNA or RNA structures, leading to disruptions in their function and promoting cell death. This mechanism is significant in the context of anticancer activity.
  • Receptor Modulation : this compound can interact with cell surface receptors, altering signal transduction pathways that regulate various cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Similar to imatinib, a well-known cancer drug, this compound may inhibit specific kinases involved in cancer cell survival and proliferation. Studies have shown that derivatives of pyrimidine compounds often demonstrate significant anticancer activity through mechanisms such as CDK inhibition and anti-angiogenic effects .
  • Antibacterial and Antifungal Activities : Preliminary studies suggest potential antibacterial and antifungal properties, although further research is necessary to fully elucidate these effects.
  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections, indicating potential for development as antiviral agents.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInhibits specific kinases; shows anti-angiogenic properties ,
AntibacterialExhibits notable antibacterial effects against various strains
AntifungalPotential antifungal activity demonstrated in preliminary assays
AntiviralEffective against certain viral infections; potential for antiviral drug development

Synthesis and Applications

The synthesis of this compound can be achieved through various methods that emphasize high purity and yield. These synthetic routes are crucial for producing the compound for pharmaceutical applications . The compound's structural similarity to existing drugs like imatinib underscores its potential as a lead compound in drug discovery.

Properties

IUPAC Name

N-methyl-5-nitro-2-pyridin-3-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-11-10-8(15(16)17)6-13-9(14-10)7-3-2-4-12-5-7/h2-6H,1H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAOJNBRWGSJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.